Cas no 1437433-35-6 (1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine)

1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a heterocyclic amine compound featuring an imidazo[4,5-c]pyridine core with a methyl substitution at the 1-position and an ethanamine side chain at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its fused bicyclic system enhances stability and bioavailability, while the primary amine functionality allows for further derivatization. The compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and receptor modulators, due to its ability to engage in hydrogen bonding and π-stacking interactions. High purity and well-defined synthetic routes ensure reproducibility for research and industrial applications.
1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine structure
1437433-35-6 structure
商品名:1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine
CAS番号:1437433-35-6
MF:C9H12N4
メガワット:176.21838092804
CID:5059124

1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine 化学的及び物理的性質

名前と識別子

    • 1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine
    • インチ: 1S/C9H12N4/c1-6(10)9-12-7-5-11-4-3-8(7)13(9)2/h3-6H,10H2,1-2H3
    • InChIKey: KYALOPWJULUIPG-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C2C=CN=CC=2N=C1C(C)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 185
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 56.7

1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM287599-10g
1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine
1437433-35-6 97%
10g
$1571 2021-08-18
Chemenu
CM287599-1g
1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine
1437433-35-6 97%
1g
$439 2021-08-18
Chemenu
CM287599-1g
1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine
1437433-35-6 97%
1g
$517 2023-01-07
Chemenu
CM287599-5g
1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine
1437433-35-6 97%
5g
$1178 2021-08-18

1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine 関連文献

1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamineに関する追加情報

Professional Introduction to 1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine (CAS No. 1437433-35-6)

1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine, a compound with the chemical identifier CAS No. 1437433-35-6, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered considerable attention due to its unique structural properties and promising biological activities. The compound belongs to the imidazopyridine class, a scaffold that has been extensively explored for its potential in drug discovery, particularly in the development of treatments for neurological and cardiovascular diseases.

The molecular structure of 1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine features a fused imidazole and pyridine ring system, which is a common motif in bioactive molecules. The presence of a methyl group at the 1-position of the imidazole ring and an ethylamine side chain at the 2-position of the pyridine ring contributes to its distinctive chemical profile. This configuration not only enhances its solubility and bioavailability but also influences its interactions with biological targets.

Recent studies have highlighted the therapeutic potential of imidazopyridine derivatives in various disease models. Research published in peer-reviewed journals has demonstrated that compounds with similar scaffolds exhibit inhibitory effects on enzymes and receptors involved in inflammation and oxidative stress. For instance, studies have shown that 1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine can modulate the activity of certain kinases, which are key players in cellular signaling pathways associated with neurodegenerative disorders.

The pharmacological properties of this compound have been further investigated in preclinical models. Initial findings suggest that it may possess neuroprotective effects, making it a candidate for the development of novel therapeutics for conditions such as Alzheimer's disease and Parkinson's disease. The ability of 1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine to cross the blood-brain barrier is particularly noteworthy, as it allows for direct interaction with central nervous system targets.

In addition to its potential applications in neurology, this compound has shown promise in cardiovascular research. Studies indicate that it may help regulate blood pressure and reduce the risk of atherosclerosis by influencing lipid metabolism and preventing oxidative damage to blood vessels. The dual action on both neurological and cardiovascular systems positions 1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine as a multifaceted therapeutic agent.

The synthesis of CAS No. 1437433-35-6 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex heterocyclic core efficiently. The optimization of these synthetic routes is crucial for scaling up production while maintaining cost-effectiveness and compliance with regulatory standards.

The analytical characterization of this compound has been conducted using state-of-the-art spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These techniques provide comprehensive structural elucidation and purity assessment, ensuring that the final product meets stringent quality control requirements.

The pharmacokinetic profile of 1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine has been evaluated through in vitro and in vivo studies. These investigations have revealed favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for developing an effective drug candidate. The compound exhibits moderate oral bioavailability and prolonged half-life, suggesting its potential for once-daily dosing regimens.

Ongoing research is focused on further elucidating the mechanisms of action of this compound and exploring its potential in combination therapies. By leveraging cutting-edge technologies such as CRISPR gene editing and organ-on-a-chip models, scientists aim to uncover new therapeutic applications for CAS No. 1437433-35-6. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical practice.

The regulatory landscape for novel pharmaceutical compounds like 1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is stringent but well-defined. Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for ensuring safety and efficacy before human trials can commence. Preclinical data must be meticulously compiled to support applications for investigational new drug (IND) status.

In conclusion, CAS No. 1437433-35-6, or more specifically referred to as 1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine, represents a promising lead compound with significant therapeutic potential across multiple disease areas. Its unique chemical structure combined with favorable pharmacological properties makes it an attractive candidate for further development. As research progresses and regulatory hurdles are overcome, this compound could emerge as a valuable addition to modern medicine.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量